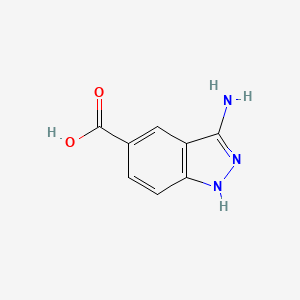

3-amino-1H-indazole-5-carboxylic Acid

Description

Overview of Indazole Heterocycles in Medicinal and Synthetic Chemistry

Indazole, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a cornerstone scaffold in medicinal and synthetic chemistry. nih.gov First synthesized in the 1880s by Emil Fischer, the indazole nucleus is a prominent feature in a multitude of synthetic compounds developed for therapeutic use. caribjscitech.comresearchgate.net While rarely found in nature, synthetic indazole derivatives have garnered significant attention due to their diverse and potent pharmacological activities, including antitumor, anti-inflammatory, antibacterial, and anti-HIV properties. nih.govpnrjournal.com

The indazole structure can exist in different tautomeric forms, with the 1H-indazole form being the most thermodynamically stable and, therefore, the predominant tautomer in most conditions. nih.gov This stability makes it a reliable foundation for drug design. The versatility of the indazole ring allows for functionalization at various positions, enabling chemists to create extensive libraries of compounds for biological screening. pnrjournal.comrasayanjournal.co.in This has led to the development of several successful drugs, such as Niraparib and Pazopanib, which feature the indazole core and are used in oncology. nih.gov The study and synthesis of substituted indazoles remain a core area in the discovery and development of new pharmaceutical agents. pnrjournal.com

Historical Context of Aminocarboxylic Acid Indazole Derivatives

Following the initial synthesis of the indazole core by Emil Fischer, the trajectory of indazole chemistry has been characterized by the exploration of its derivatives. caribjscitech.comresearchgate.net A primary goal has been to introduce various functional groups onto the bicyclic ring to modulate the molecule's chemical properties and biological activity. The development of reliable and efficient methods for creating these derivatives has been crucial for advancing their application in medicine.

The synthesis of indazoles bearing carboxylic acid groups, such as 1H-indazole-3-carboxylic acid, marked an important advancement, providing a key chemical handle for further modification, typically through amide bond formation. sioc-journal.cn Similarly, the introduction of amino groups created another avenue for derivatization and for establishing critical interactions with biological targets. Over time, research efforts led to the synthesis of bifunctional indazoles possessing both amino and carboxylic acid groups. These aminocarboxylic acid indazole derivatives, such as 5-amino-1H-indazole-3-carboxylic acid, became recognized as highly valuable intermediates in pharmaceutical and biochemical research due to their dual functionality. chemimpex.com

Rationale for Researching 3-Amino-1H-indazole-5-carboxylic Acid: Addressing Specific Scientific Gaps

The scientific interest in this compound stems from its strategic importance as a molecular building block in drug discovery. This specific arrangement of functional groups addresses a critical need for versatile scaffolds that can be systematically modified to optimize therapeutic properties.

The 3-aminoindazole moiety is considered a "privileged" scaffold, particularly in the design of protein kinase inhibitors. nih.gov The amino group at the C-3 position frequently serves as an effective "hinge-binding" fragment, forming key hydrogen bonds with the backbone of the kinase enzyme's ATP-binding site. nih.govnih.gov This interaction is a cornerstone of the inhibitory activity for many compounds.

Simultaneously, the carboxylic acid group at the C-5 position provides a robust and chemically distinct site for modification. This bifunctionality is highly advantageous for constructing compound libraries for structure-activity relationship (SAR) studies. nih.gov Researchers can independently modify the 3-amino group to fine-tune hinge-binding interactions while utilizing the 5-carboxylic acid to introduce a variety of substituents that can interact with other regions of the target protein or improve the molecule's pharmacokinetic profile. This dual-handle approach fills a scientific gap by providing an efficient pathway to explore chemical space and develop novel, highly potent, and selective therapeutic agents. nih.govnih.gov

Interactive Data Tables

Table 1: Chemical Properties of this compound

This table outlines the fundamental chemical identifiers and properties of the compound. Note that the molecular formula and weight are identical to its isomer, 5-amino-1H-indazole-3-carboxylic acid.

| Property | Value |

| Molecular Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.16 g/mol |

| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)C(=NN2)N |

| InChI Key | FZJFVWRXQGMSPM-UHFFFAOYSA-N |

| CAS Number | 871709-84-1 |

| Appearance | Solid (form may vary) |

Table 2: Research Findings on Related 3-Aminoindazole Scaffolds

This table summarizes key research findings related to the application of the 3-aminoindazole core in the development of targeted inhibitors, illustrating the utility of this structural motif.

| Research Focus | Target(s) | Key Finding |

| Spectrum Selective Kinase Inhibition | FLT3, PDGFRα, c-Kit | 3-amino-1H-indazol-6-yl-benzamide derivatives were developed as potent type II kinase inhibitors, with some compounds showing single-digit nanomolar efficacy against key oncogenic kinases. nih.gov |

| Pan-BCR-ABL Inhibition | BCR-ABL (including T315I mutant) | A diarylamide 3-aminoindazole compound was discovered to be a potent pan-BCR-ABL inhibitor, effectively targeting the T315I "gatekeeper" mutation that confers resistance to other therapies. tandfonline.com |

| Antitumor Activity | Various cancer cell lines (e.g., K562) | 1H-indazole-3-amine derivatives have been synthesized and shown to exhibit significant antiproliferative activity against human cancer cell lines, with some compounds inducing apoptosis. nih.gov |

| Janus Kinase (JAK) Inhibition | Tyk2 | The 3-aminoindazole scaffold has been used in structure-based drug design to create potent and selective inhibitors of Tyk2, a member of the Janus kinase family. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1H-indazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-7-5-3-4(8(12)13)1-2-6(5)10-11-7/h1-3H,(H,12,13)(H3,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGQMUOUKUEJRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Amino 1h Indazole 5 Carboxylic Acid

De Novo Synthesis Strategies for the 1H-Indazole Core

The foundational step in many synthetic routes is the creation of the bicyclic 1H-indazole system. This is achieved through various cyclization reactions that form the crucial N-N bond and fuse the pyrazole (B372694) ring to a benzene (B151609) precursor.

A variety of methods have been developed for the construction of the indazole ring. A prevalent strategy involves the reaction of ortho-substituted benzonitriles with hydrazine (B178648). For instance, 3-aminoindazoles can be readily synthesized from 2-fluorobenzonitriles and hydrazine hydrate (B1144303). nih.gov This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism where hydrazine displaces the fluorine atom, followed by an intramolecular cyclization onto the nitrile group.

Another classical and effective approach is the Richter cyclization, which involves the diazotization of o-toluidine (B26562) followed by ring closure. researchgate.net Other notable methods include intramolecular Ullmann-type reactions and palladium-catalyzed C-H amination reactions from aminohydrazones. nih.gov A summary of common starting materials and their corresponding cyclization strategies is presented below.

Table 1: Selected De Novo Synthesis Strategies for the 1H-Indazole Core

| Starting Material Precursor | Key Reagents/Conditions | Resulting Indazole Type |

|---|---|---|

| 2-Fluorobenzonitrile | Hydrazine Hydrate, Heat | 3-Aminoindazole |

| o-Toluidine | NaNO₂, Acetic Acid (Diazotization) | 1H-Indazole |

| Isatin | 1. NaOH (ring opening) 2. Diazotization 3. Reductive Cyclization | 1H-Indazole-3-carboxylic acid google.com |

| 2-Iodo-N-arylbenzohydrazonoyl chlorides | Isocyanides, then intramolecular Buchwald-Hartwig cyclization | 1-Arylindazole-3-carboxamides unina.it |

| Benzaldehyde Phenylhydrazone | 1. Oxalyl Chloride 2. AlCl₃ (Friedel-Crafts) 3. Hydrolysis/Rearrangement | 1H-Indazole-3-carboxylic acid google.com |

Achieving the desired substitution pattern on the indazole core requires precise regiochemical control. The functional groups at the C3 and C5 positions can be introduced either by using a pre-functionalized benzene ring before cyclization or by direct functionalization of the formed indazole ring.

For the synthesis of the title compound, a common strategy involves starting with a benzene derivative that already contains the precursors for the C5-carboxylic acid and a group that facilitates cyclization. For example, a 4-substituted-2-fluorobenzonitrile can be used, where the substituent at the 4-position is a carboxyl group or a precursor like a bromo or methyl group that can be later converted to a carboxylic acid. The synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile (B68940) is a prime example of this "pre-functionalization" approach. nih.gov

Direct functionalization of the indazole ring is also a powerful technique. The C3 position can be functionalized through various methods, including metalation. For instance, after N1-protection, the indazole ring can be lithiated at the C3 position using a strong base like n-butyllithium, and the resulting organolithium species can be quenched with carbon dioxide to install a carboxylic acid group. researchgate.net Halogenation, particularly bromination or iodination, at the C5 position of an existing indazole-3-carboxylic acid has also been demonstrated, providing a handle for further modifications like metal-catalyzed cross-coupling reactions. chemicalbook.com

Functional Group Interconversions and Modifications for 3-Amino-1H-indazole-5-carboxylic Acid

Once the indazole core with the correct substitution pattern is established, a series of functional group manipulations are often necessary to arrive at the final target molecule. These steps include installing the carboxylic acid and amino groups and employing protecting groups to ensure chemoselectivity.

The introduction of the carboxylic acid group at the C5 position is most frequently accomplished by carrying the functionality through the synthesis from a substituted aromatic precursor. For example, a synthetic pathway can commence with a difluorobenzoic acid, where the carboxyl group is already in place prior to the sequence of reactions that ultimately form the indazole ring. researchgate.net

Alternatively, a group at the C5 position can be converted to a carboxylic acid. A common precursor is a methyl group, which can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). Another route is the conversion of a C5-bromoindazole derivative via lithium-halogen exchange or through a palladium-catalyzed carbonylation reaction. While direct C-H carboxylation at C5 is challenging, directed ortho-metalation strategies on an appropriately substituted indazole could potentially be employed, although this is less common.

The primary method for installing the amino group at the C3 position is through the reduction of a corresponding C3-nitro group. The synthesis of 5-nitroindazole (B105863) derivatives is well-established, providing the necessary precursors. researchgate.net The synthesis of the target molecule would therefore likely involve the nitration of an N-protected indazole-5-carboxylic acid derivative, followed by the selective reduction of the nitro group.

A variety of reducing agents are effective for the conversion of an aromatic nitro group to an amine. Standard conditions include catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate), or the use of metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) powder in acetic acid.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent(s) | Typical Conditions | Notes |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol (B145695), RT | Clean, high-yielding, but may reduce other functional groups. |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | Effective and common in laboratory scale. |

| Fe, NH₄Cl | Ethanol/Water, Reflux | Inexpensive and effective "Béchamp reduction". |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous/Organic Biphasic System | Mild reducing agent. |

Given the multiple reactive sites in this compound (two N-H bonds, a carboxylic acid, and an aromatic amine), protecting group chemistry is essential for a successful synthesis. libretexts.org The choice of protecting groups must be orthogonal, allowing for their selective removal without affecting other groups. oup.com

Indazole Nitrogen (N1): The indazole N-H is acidic and nucleophilic. It is commonly protected to prevent unwanted side reactions during functionalization steps like metalation or cross-coupling. The tert-butoxycarbonyl (Boc) group, installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base like DMAP, is a frequent choice due to its stability and ease of removal under acidic conditions (e.g., with TFA). nih.gov Another useful protecting group is the (2-trimethylsilyl)ethoxymethyl (SEM) group, often used prior to lithiation reactions. researchgate.net

Carboxylic Acid (C5): The carboxylic acid group is typically protected as an ester (e.g., methyl or ethyl ester) to prevent its acidic proton from interfering with basic reagents and to avoid its participation as a nucleophile. Esterification can be achieved under standard Fischer conditions (alcohol with a catalytic amount of acid). The ester can be hydrolyzed back to the carboxylic acid under basic conditions (e.g., using LiOH or NaOH). oup.com

Amino Group (C3): If necessary, the exocyclic 3-amino group can also be protected. Carbamates like Boc or benzyloxycarbonyl (Cbz) are standard choices. The Boc group offers the advantage of being removable under the same acidic conditions as an N1-Boc group.

A well-designed synthetic strategy will carefully orchestrate the application and removal of these protecting groups to isolate the desired reaction at each step, culminating in the deprotection of all groups to yield the final product.

Recent Advances in Catalytic Approaches for this compound Synthesis

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The construction of the this compound scaffold is no exception, with catalytic strategies playing a pivotal role in the development of novel and improved synthetic routes.

A prominent strategy for the synthesis of this compound involves a multi-step sequence wherein the indazole core is first constructed, followed by the introduction of the carboxylic acid functionality via a metal-catalyzed carbonylation reaction. A key precursor in this approach is 5-bromo-1H-indazol-3-amine.

The synthesis of 5-bromo-1H-indazol-3-amine can be efficiently achieved from 5-bromo-2-fluorobenzonitrile and hydrazine hydrate. nih.gov For subsequent reactions, the amino and indazole nitrogen atoms are often protected, for instance, with a tert-butyloxycarbonyl (Boc) group, to yield a substrate like tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. nih.gov

The crucial step in this synthetic sequence is the palladium-catalyzed carbonylation of the bromo-indazole precursor. This reaction introduces the C5-carboxylic acid group by reacting the aryl bromide with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile. While a specific protocol for tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate is not extensively detailed in the cited literature, the general mechanism and conditions for palladium-catalyzed carbonylation of aryl halides are well-established and can be adapted for this transformation. nih.govnih.gov

The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by the insertion of carbon monoxide into the aryl-palladium bond to form an acyl-palladium complex. Subsequent reaction with a nucleophile, such as water or an alcohol, regenerates the catalyst and yields the carboxylic acid or ester, respectively.

| Catalyst System | Ligand | CO Source | Solvent | Base | Temperature (°C) | Pressure (atm) | Reference |

|---|---|---|---|---|---|---|---|

| Pd(OAc)₂ | PAd₂ⁿBu (cataCXium A) | CO/H₂ (Syngas) | Not specified | TMEDA | 100 | 5 | nih.gov |

| Pd(MeCN)₂Cl₂ | Bidentate/Monodentate Phosphines | CO | Dichloromethane | Not specified | 120 | 40 | nih.gov |

| Pd(OAc)₂ | Tri-(2-furyl)phosphine | CO | Not specified | Not specified | Not specified | 3 | nih.gov |

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules to minimize environmental impact and enhance safety. For the synthesis of this compound, several green chemistry approaches can be envisioned, focusing on alternative reaction conditions and less hazardous reagents.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. mdpi.com This technology can be applied to various steps in the synthesis of this compound, including the palladium-catalyzed carbonylation. Microwave-assisted palladium-catalyzed cross-coupling reactions have been shown to be highly efficient for the formation of carbon-carbon bonds. mdpi.com The rapid and uniform heating provided by microwaves can enhance the rate of the catalytic cycle, potentially allowing for lower catalyst loadings and shorter reaction times in the carbonylation of the bromo-indazole precursor. nih.gov

Alternative Synthetic Routes:

An alternative approach to the construction of the indazole ring system involves the diazotization of a suitably substituted aniline (B41778) precursor. sioc-journal.cn Traditional diazotization methods often employ sodium nitrite (B80452) in the presence of a strong acid, which can generate nitrous acid in situ. Greener alternatives to this process are being explored to avoid the use of potentially hazardous reagents. For instance, the use of alternative nitrosating agents under milder conditions is an area of active research.

Furthermore, direct C-H carboxylation represents an atom-economical and greener alternative to the use of halogenated precursors. While not yet specifically reported for 3-amino-1H-indazole, catalytic C-H carboxylation of arenes with carbon dioxide is a rapidly developing field. semanticscholar.orgmdpi.com This approach would directly convert a C-H bond at the 5-position of a 3-amino-1H-indazole precursor into a carboxylic acid group, avoiding the need for pre-functionalization with a halogen.

| Green Approach | Description | Potential Application in Synthesis | Advantages |

|---|---|---|---|

| Microwave-Assisted Catalysis | Utilization of microwave irradiation to accelerate chemical reactions. | Palladium-catalyzed carbonylation of 5-bromo-3-amino-1H-indazole. | Reduced reaction times, higher yields, energy efficiency. mdpi.comnih.gov |

| Greener Diazotization Reagents | Employing less hazardous alternatives to traditional sodium nitrite/strong acid systems. | Synthesis of the indazole ring from an aniline precursor. | Improved safety profile, reduced waste generation. |

| Direct C-H Carboxylation | Catalytic conversion of a C-H bond to a carboxylic acid group using CO₂. | Direct synthesis of this compound from 3-amino-1H-indazole. | High atom economy, avoids halogenated intermediates. semanticscholar.orgmdpi.com |

The continued development of advanced catalytic methodologies, coupled with a commitment to the principles of green chemistry, will undoubtedly lead to more efficient, sustainable, and environmentally benign syntheses of this compound and other valuable heterocyclic compounds.

Derivatization and Structure Activity Relationship Studies of 3 Amino 1h Indazole 5 Carboxylic Acid

Synthesis of Novel Derivatives of 3-Amino-1H-indazole-5-carboxylic Acid

The synthesis of new chemical entities based on the this compound core involves targeted chemical transformations at its key functional groups. These modifications are instrumental in modulating the physicochemical and biological properties of the parent molecule.

The carboxylic acid group at the C-5 position of the indazole ring is a prime site for derivatization, allowing for the introduction of diverse functionalities that can influence potency, selectivity, and pharmacokinetic profiles.

Esterification of the carboxylic acid group is a common strategy to enhance lipophilicity and potentially improve cell membrane permeability. The synthesis of various alkyl and aryl esters of indazole carboxylic acids has been reported, typically achieved through acid-catalyzed esterification or by conversion to a more reactive acyl chloride followed by reaction with an alcohol.

A practical method for the synthesis of 1H-indazole-3-carboxylic acid esters involves the treatment of the corresponding 2-aminophenylacetic acid derivatives with sodium nitrite (B80452) in the presence of an acid. This approach can be adapted for the synthesis of this compound esters. For instance, the reaction of a 2-amino-4-carboxyphenylacetic acid derivative with sodium nitrite in an alcoholic solvent would yield the corresponding indazole-5-carboxylate ester.

Table 1: Examples of Esterification Reactions of Indazole Carboxylic Acids This table is representative of esterification reactions on the analogous indazole-3-carboxylic acid, which demonstrates the chemical feasibility for the 5-carboxylic acid isomer.

| Reactant | Reagent | Product | Yield (%) |

|---|---|---|---|

| 1H-Indazole-3-carboxylic acid | Methanol, conc. H₂SO₄ | Methyl 1H-indazole-3-carboxylate | High |

The conversion of the carboxylic acid to amides and hydrazides introduces hydrogen bond donors and acceptors, which can facilitate crucial interactions with biological targets. Amidation is typically achieved by activating the carboxylic acid with a coupling agent, followed by the addition of a primary or secondary amine. Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt).

For example, the synthesis of a series of 1H-indazole-3-carboxamides was accomplished by coupling 1H-indazole-3-carboxylic acid with various substituted aryl or aliphatic amines using EDC.HCl and HOBt in DMF. This methodology is directly applicable to this compound.

The formation of hydrazides is generally accomplished by reacting the corresponding ester with hydrazine (B178648) hydrate (B1144303). For instance, methyl 1H-indazole-3-carboxylate can be refluxed with hydrazine hydrate in ethanol (B145695) to yield 1H-indazole-3-carbohydrazide. This hydrazide can then be further derivatized.

Table 2: Synthesis of 1H-Indazole-3-carboxamide Derivatives This table is based on the synthesis from 1H-indazole-3-carboxylic acid and is illustrative for the 5-carboxylic acid isomer.

| Amine | Coupling Agents | Product | Yield (%) |

|---|---|---|---|

| Benzylamine | EDC.HCl, HOBt, TEA | N-benzyl-1H-indazole-3-carboxamide | Not Specified |

| 4-(trifluoromethyl)phenyl)piperazine | EDC.HCl, HOBt, TEA | (1H-indazol-3-yl)(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone | Not Specified |

The bifunctional nature of 3-aminoindazoles allows for their use as synthons in the construction of fused heterocyclic systems. The amino group at the 3-position can react with a suitable reagent in a cyclocondensation reaction, leading to the formation of novel polycyclic scaffolds. While direct cyclization involving the carboxylic acid at C-5 is less common, the 3-amino group is a key participant in forming fused rings.

For instance, 3-aminoindazoles can undergo a [3+2+1] three-component cyclization with ketones and N,N-dimethylaminoethanol to furnish pyrimido[1,2-b]indazoles. bohrium.com Similarly, cyclocondensation of 3-aminoindazoles with ethyl 4,4,4-trifluoro-3-oxobutanoate leads to the formation of trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives. mdpi.com Another example involves the reaction of 3-aminoindazoles with heterocyclic diazonium salts, which after intramolecular cyclization, can lead to the formation of 1,2,4-triazino[4,3-b]indazoles. researchgate.net These reactions showcase the versatility of the 3-aminoindazole core in building complex heterocyclic systems, a strategy that would be applicable to derivatives of this compound.

The amino group at the C-3 position offers another avenue for structural diversification, enabling the introduction of a variety of substituents that can profoundly impact the biological activity of the resulting compounds.

Acylation of the 3-amino group is a straightforward method to introduce amide functionalities. This can be achieved using acyl chlorides or anhydrides under basic conditions. For example, 3-amino-5-aryl-1H-indazoles have been acylated with chloroacetic anhydride (B1165640) in the presence of a base to afford the corresponding 2-chloro-N-(5-aryl-1H-indazol-3-yl)acetamide. This intermediate can then be further reacted with various nucleophiles to generate a library of derivatives.

Sulfonylation of the 3-amino group introduces a sulfonamide moiety, which is a well-known pharmacophore. A novel copper-catalyzed radical-radical cross-coupling reaction of 3-aminoindazoles with sulfonyl hydrazides has been developed to produce 1,3-substituted aminoindazoles. This method demonstrates good functional group tolerance, with various substituted arylsulfonyl hydrazides undergoing smooth sulfonylation to yield the desired products in good to excellent yields.

Table 3: Examples of Acylation and Sulfonylation of 3-Aminoindazoles

| Substrate | Reagent | Product Type |

|---|---|---|

| 3-Amino-5-aryl-1H-indazole | Chloroacetic anhydride | 2-chloro-N-(5-aryl-1H-indazol-3-yl)acetamide |

| 3-Aminoindazole | Phenylsulfonyl hydrazide | N-(1H-Indazol-3-yl)benzenesulfonamide |

Substitutions on the Indazole Ring System (beyond C3 and C5 functionalities)

Alkylation and arylation of the indazole ring nitrogens (N1 and N2) are critical derivatization strategies. However, a significant challenge is controlling the regioselectivity, as reactions can produce a mixture of N1 and N2 substituted isomers. nih.gov

The choice of base and solvent system is critical in directing the outcome. Studies on various substituted indazoles have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide tends to favor the formation of the N1-alkylated product. nih.gov The steric and electronic properties of substituents on the indazole ring also heavily influence the N1/N2 ratio. For example, certain substituents at the C7 position can confer excellent N2 regioselectivity. nih.gov

Copper-catalyzed N-arylation (Ullmann condensation) is a common method for introducing aryl groups. Catalysts derived from CuI and diamine ligands have proven effective for the N-arylation of indazoles with aryl iodides or bromides, tolerating a variety of functional groups. organic-chemistry.org

| Reaction Type | Reagents and Conditions | Predominant Isomer | Reference |

| N-Alkylation | Alkyl bromide, Sodium Hydride (NaH), Tetrahydrofuran (THF) | N1 | nih.gov |

| N-Arylation | Aryl iodide/bromide, Copper(I) Iodide (CuI), Diamine ligand | N/A (Forms N-Aryl product) | organic-chemistry.org |

| N-Arylation | Arylboronic acids, Copper(I) oxide (heterogeneous) | N/A (Forms N-Aryl product) | organic-chemistry.org |

Introducing halogens or nitro groups onto the benzene (B151609) ring of the indazole system proceeds via electrophilic aromatic substitution. The position of substitution is directed by the existing groups on the ring.

Halogenation : Bromination is a common halogenation reaction. For example, 5-Bromo-1H-indazol-3-amine can be synthesized from 5-bromo-2-fluorobenzonitrile (B68940) by reacting it with hydrazine hydrate. nih.gov The bromo-indazole can then be further functionalized.

Nitro-Substitution : Nitration involves treating the aromatic ring with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com This combination generates the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the loss of a water molecule to form the nitronium ion. masterorganicchemistry.com The position of nitration on the indazole ring will be influenced by the directing effects of the amino and carboxyl groups.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Analyses

QSAR and SPR are computational modeling techniques used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.gov These models are invaluable in drug discovery for predicting the activity of novel derivatives and guiding synthetic efforts. uran.ua

2D and 3D QSAR Models for Derivative Activity Prediction

For indazole derivatives, QSAR studies have been instrumental in understanding the structural requirements for various biological activities, such as inhibiting enzymes like Hypoxia-Inducible Factor-1α (HIF-1α). nih.gov

3D-QSAR : These models provide a three-dimensional understanding of how steric and electrostatic fields of a molecule influence its biological activity. nih.gov For a series of indazole derivatives acting as HIF-1α inhibitors, 3D-QSAR studies generated steric and electrostatic contour maps. These maps provide a structural framework that helps visualize regions where bulky groups (steric) or specific charge distributions (electrostatic) would either enhance or decrease activity. nih.gov This information is crucial for designing more potent inhibitors. nih.gov

Pharmacophore Mapping : This technique identifies the essential 3D arrangement of functional groups (pharmacophoric features) necessary for biological activity. For indazole-based HIF-1α inhibitors, a five-point pharmacophore hypothesis was generated, which can be used to screen virtual libraries for new, potentially active compounds. nih.gov

QSAR analyses often reveal that diuretic activity, for example, is influenced by geometric and spatial structures, lipophilicity (logP), and various energy descriptors. uran.ua By building multivariate linear models, researchers can predict the activity of new compounds based on calculated molecular descriptors, accelerating the design of lead molecules. uran.uamdpi.com

| QSAR Model Type | Key Findings for Indazole Derivatives | Application | Reference |

| 3D-QSAR | Steric and electrostatic maps highlight favorable and unfavorable regions for substitution. | Design of new inhibitors with improved potency. | nih.gov |

| Pharmacophore Mapping | Identification of a common five-point pharmacophore for HIF-1α inhibition. | Virtual screening and identification of new lead compounds. | nih.gov |

| Multivariate Linear Models | Correlation of diuretic activity with descriptors like logP, molecular volume, and energy values. | Prediction of biological activity for newly designed derivatives. | uran.ua |

Elucidation of Key Pharmacophoric Features for Biological Targets

The 3-amino-1H-indazole core is recognized as a privileged scaffold in drug discovery, particularly for the development of protein kinase inhibitors. researchgate.net Its structure allows for key interactions with the ATP-binding site of these enzymes. The elucidation of its pharmacophoric features has been crucial in designing potent and selective inhibitors for various biological targets.

A primary pharmacophoric feature of the 3-aminoindazole moiety is its ability to act as a hinge-binder. The N1 nitrogen and the exocyclic amino group at the C3 position can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a conserved motif in the ATP-binding pocket. tandfonline.comresearchgate.net This bidentate hydrogen bonding pattern mimics the interaction of the adenine (B156593) portion of ATP, effectively anchoring the inhibitor to the enzyme.

Structure-activity relationship (SAR) studies have further refined the understanding of key pharmacophoric elements for different kinase families:

Substituents at the C5 position: The carboxylic acid group at the C5 position, or derivatives thereof, can be crucial for activity and selectivity. For instance, in a series of Aurora kinase inhibitors, a carboxylic acid at this position was found to form hydrogen bonds with Thr217 and Arg220, contributing significantly to the compound's potency. nih.gov Modifications at this position, such as introducing different substituted aromatic groups through Suzuki coupling, can also enhance antitumor activity by exploring additional interactions with kinases. researchgate.net

Substituents at other positions: The nature of substituents at other positions on the indazole ring and its derivatives also plays a significant role. For example, in the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), the 3-aminoindazole group was identified as a key pharmacophore that occupies the hinge region, forming hydrogen bonds with Ala564 and Glu562. nih.gov The introduction of a methoxy (B1213986) group that participates in hydrogen bonding with Asp641 and fluorine atoms that engage in hydrophobic interactions can further enhance potency. nih.gov

Modifications of the 3-amino group: While the 3-amino group is crucial for hinge binding, its derivatization can also modulate activity. For instance, acylation of the 3-amino group can lead to potent inhibitors, as seen in some multitargeted receptor tyrosine kinase inhibitors. nih.gov

The following interactive table summarizes key pharmacophoric features of 3-amino-1H-indazole derivatives for various biological targets.

| Biological Target | Key Pharmacophoric Features | Interacting Residues (Example) | Reference |

|---|---|---|---|

| Aurora Kinases | 3-aminoindazole core for hinge binding; Carboxylic acid at C5 for additional H-bonds. | Glu211, Ala213 (hinge); Thr217, Arg220 (C5-substituent) | nih.gov |

| Fibroblast Growth Factor Receptors (FGFRs) | 3-aminoindazole for hinge binding; Phenyl ring for π–π stacking; Methoxy and fluorine groups for additional interactions. | Ala564, Glu562 (hinge); Phe489 (π–π stacking); Asp641 (H-bond) | nih.gov |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Indazole N-H for H-bond with hinge; Nitrogen atom of indazole and N-H of amide for H-bonds. | Glu562, Ala564 | nih.gov |

| Bcr-Abl | Indazole NH and 3-NH2 for H-bonds with hinge; Pyrazole (B372694) moiety for π-π interactions. | Glu316, Met318 (hinge); Phe317 (π-π stacking) | tandfonline.com |

| FLT3, PDGFRα, c-Kit | 3-amino-1H-indazol-6-yl-benzamide scaffold designed to target the "DFG-out" conformation. | Not specified | nih.gov |

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The spatial arrangement of the molecule dictates its ability to fit into the binding site of a biological target and form the necessary interactions for inhibition. Conformational analysis, through methods such as X-ray crystallography, NMR spectroscopy, and computational modeling, provides insights into the preferred shapes of these molecules and how they influence their pharmacological effects.

A key aspect of the conformation of this scaffold is the near planarity of the fused pyrazole and benzene rings. In the crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, the dihedral angle between these two rings is a mere 2.36 (5)°. nih.gov This planarity is important for effective π-π stacking interactions with aromatic residues in the active site of target proteins, such as Phe317 in Bcr-Abl. tandfonline.com

Molecular docking studies have further illuminated the importance of conformation for biological activity. For many kinase inhibitors based on this scaffold, the conformation of the molecule allows the 3-aminoindazole moiety to bind to the ATP binding site in a stable manner. tandfonline.com This often involves the molecule adopting a conformation that is complementary to the specific state of the kinase, such as the "DFG-out" inactive conformation. nih.gov The ability of a derivative to adopt this particular conformation can be crucial for its potency and selectivity.

The orientation of substituents is also a vital conformational consideration. The dihedral angle between the indazole ring system and a substituent, such as an ester group, can influence how the molecule presents its functional groups for interaction with the target. nih.gov Computational analyses have been used to design 3-aminoindazole analogues with specific conformational ligand ensembles in solution to achieve desired inhibitory profiles, for instance, as irreversible and mutant-selective EGFR inhibitors.

The following interactive table presents data on the conformational features of 3-amino-1H-indazole derivatives and their impact on biological activity.

| Derivative/Scaffold | Method of Analysis | Key Conformational Feature | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate | X-ray Crystallography | Nearly co-planar pyrazole and benzene rings (dihedral angle of 2.36 (5)°). | The planarity facilitates π–π stacking interactions in the binding site. | nih.gov |

| 3-amino-1H-indazol-6-yl-benzamides | Structure-based design | Designed to adopt a conformation that targets the "DFG-out" state of kinases. | Potent inhibition of FLT3, c-Kit, and PDGFRα. | nih.gov |

| 3-amino-4-ethynyl indazole derivatives | Molecular Docking | Stable binding conformation in the ATP binding site of BCR-ABL kinase. | Potent inhibition of both wild-type and T315I mutant BCR-ABL. | tandfonline.com |

| 1H-indazole analogues | Computational analysis of conformational ensembles | Designed to have specific conformational preferences in solution. | Achieved irreversible and mutant-selective inhibition of EGFR. |

Biological and Pharmacological Investigations of 3 Amino 1h Indazole 5 Carboxylic Acid and Its Derivatives

Medicinal Chemistry Applications and Therapeutic Potential

Derivatives of 3-amino-1H-indazole-5-carboxylic acid have emerged as a versatile scaffold for the development of novel therapeutic agents. Their unique structural features allow for interactions with a variety of biological targets, leading to a wide range of pharmacological effects. The ease of chemical modification at different positions of the indazole ring has enabled the synthesis of extensive libraries of compounds, which have been screened for various biological activities.

Anticancer Activities and Mechanisms of Action

The quest for more effective and less toxic cancer chemotherapeutics has led to the exploration of numerous chemical scaffolds, with indazole derivatives proving to be particularly fruitful. The 1H-indazole-3-amine moiety is recognized as an effective hinge-binding fragment, crucial for the interaction with the hinge region of tyrosine kinases, a key target in cancer therapy. nih.gov

A primary mechanism through which 3-amino-1H-indazole derivatives exert their anticancer effects is via the inhibition of protein kinases. Dysregulation of kinase activity is a common driver of cancer cell proliferation and survival.

Certain 3-amino-1H-indazol-6-yl-benzamides have been designed as "DFG-out" inhibitors, targeting the inactive conformation of kinases. This approach can overcome resistance to traditional kinase inhibitors. Notably, some of these compounds exhibit single-digit nanomolar EC50 values against Fms-like tyrosine kinase 3 (FLT3), stem cell factor receptor (c-Kit), and the T674M gatekeeper mutant of Platelet-Derived Growth Factor Receptor alpha (PDGFRα). nih.gov

Furthermore, novel 3-aminoindazole derivatives have shown potent inhibitory activity against Anaplastic Lymphoma Kinase (ALK), with IC50 values as low as 12 nM. nih.gov These compounds also demonstrated nanomolar activity against the closely related tyrosine kinases ROS1 and tropicalomodulin-related kinases (TRKs). nih.gov The inhibition of Fibroblast Growth Factor Receptors (FGFRs) has also been achieved with 1H-indazole-based derivatives, with some compounds inhibiting FGFR1-3 in the micromolar range. nih.gov Research has also identified purine (B94841) derivatives incorporating the indazole scaffold that act as inhibitors of Bcr-Abl, Bruton's tyrosine kinase (BTK), and FLT3-ITD, all of which are implicated in different forms of leukemia. nih.gov

| Derivative Type | Target Kinase(s) | IC50 / EC50 Values |

| 3-amino-1H-indazol-6-yl-benzamides | FLT3, c-Kit, PDGFRα (T674M) | Single-digit nM |

| 3-amino-5-substituted indazoles | ALK, ROS1, TRKs | 12 nM (ALK) |

| 1H-indazole-based derivatives | FGFR1, FGFR2, FGFR3 | 0.8 - 90 µM |

| Purine-indazole hybrids | Bcr-Abl, BTK, FLT3-ITD | 70 nM (Bcr-Abl), 0.41 µM (BTK), 0.38 µM (FLT3-ITD) |

Inducing apoptosis, or programmed cell death, is a key strategy in cancer therapy. Certain 3,5-disubstituted indazole derivatives have been shown to induce apoptosis in a concentration-dependent manner. For instance, one such derivative, compound 6o, was found to induce apoptosis in K562 chronic myeloid leukemia cells, with the total apoptosis rate increasing with higher concentrations of the compound. nih.gov The mechanism of action is believed to involve the inhibition of Bcl2 family members and the modulation of the p53/MDM2 pathway. nih.gov

Further studies on other indazole derivatives have revealed their ability to induce poly ADP-ribose polymerase (PARP) cleavage and caspase-dependent apoptosis in human clear cell renal cell carcinoma Caki cells. researchgate.net These findings indicate that these compounds can trigger the intrinsic apoptotic pathway, leading to the demise of cancer cells.

A significant body of research has demonstrated the potent anti-proliferative activity of this compound derivatives against a wide range of human cancer cell lines.

In one study, a series of piperazine-indazole derivatives were synthesized and evaluated for their antitumor activity. Many of these compounds exhibited significant anti-proliferative activity against the K562 chronic myeloid leukemia cell line. nih.gov For example, compound 6o showed a promising inhibitory effect against K562 cells with an IC50 value of 5.15 µM, while also demonstrating selectivity for cancer cells over normal human embryonic kidney cells (HEK-293). nih.gov Another series of mercapto-derived indazoles showed superior activity against Hep-G2 hepatoma cells. nih.gov

Another study on N-phenyl-1H-indazole-1-carboxamides found that one compound, in particular, inhibited the growth of a full panel of NCI tumor cell lines with a mean GI50 of 1.90 µM and was especially effective against colon and melanoma cell lines. nih.gov Furthermore, novel 3-(pyrrolopyridin-2-yl)indazole derivatives have shown vigorous potency against the HL60 promyelocytic leukemia cell line, with IC50 values in the nanomolar to micromolar range. nih.gov

| Derivative/Compound | Cancer Cell Line | IC50 / GI50 Value (µM) |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 |

| Compound 6o | HEK-293 (Normal Kidney) | 33.20 |

| Mercapto-derived indazoles | Hep-G2 (Hepatoma) | - |

| N-phenyl-1H-indazole-1-carboxamide (1c) | NCI 60-cell line panel (mean) | 1.90 |

| 3-(pyrrolopyridin-2-yl)indazoles | HL60 (Promyelocytic Leukemia) | Nanomolar to micromolar range |

Anti-inflammatory and Analgesic Properties

Indazole derivatives have also been recognized for their significant anti-inflammatory and analgesic properties. researchgate.net These activities are often attributed to their ability to modulate key inflammatory mediators.

Research has shown that indazole and its derivatives can significantly, dose-dependently, and time-dependently inhibit carrageenan-induced hind paw edema in rats, a common model for acute inflammation. nih.govnih.gov The underlying mechanism for this anti-inflammatory effect is believed to be the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and the scavenging of free radicals. nih.govnih.gov

In vitro assays have confirmed the concentration-dependent inhibition of COX-2 by various indazoles. nih.gov For instance, 5-aminoindazole (B92378) demonstrated a maximum of 78% inhibition of COX-2 at a concentration of 50 μM, with an IC50 value of 12.32 μM. nih.gov These compounds also inhibit the production of TNF-α in a concentration-dependent manner. nih.gov

In terms of analgesic activity, certain 7-azaindazole-chalcone derivatives have exhibited excellent analgesic effects in studies. researchgate.net Additionally, other indazole derivatives have been shown to be effective in reducing acetic acid-induced writhing, a hot plate latency test, and formalin-induced paw licking time in animal models, indicating both central and peripheral analgesic activity. nih.govsemanticscholar.org

| Compound | Assay/Model | Effect | IC50 Value (µM) |

| Indazole | COX-2 Inhibition | Concentration-dependent | 23.42 |

| 5-Aminoindazole | COX-2 Inhibition | Concentration-dependent | 12.32 |

| 6-Nitroindazole | COX-2 Inhibition | Concentration-dependent | 19.22 |

| Indazole | TNF-α Inhibition | Concentration-dependent | 220.11 |

| 5-Aminoindazole | TNF-α Inhibition | Concentration-dependent | 230.19 |

Antimicrobial and Antifungal Efficacy

The increasing prevalence of multidrug-resistant pathogens has spurred the search for new antimicrobial and antifungal agents. Derivatives of this compound have shown promise in this area. researchgate.net

Studies have demonstrated that these compounds possess both antibacterial and antifungal activity. researchgate.netresearchgate.net For example, a series of novel 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives exhibited antibacterial activity against eight Gram-positive and Gram-negative bacteria, with their activity often exceeding that of the standard antibiotics ampicillin (B1664943) and streptomycin. nih.gov The most sensitive bacterium was found to be S. aureus, while L. monocytogenes was the most resistant. nih.gov

In terms of antifungal activity, certain aromatic carboxylic acid amides containing an indazole moiety have been tested against various phytopathogenic fungi. researchgate.netnih.govnih.gov One such derivative displayed the highest antifungal activity against Pythium aphanidermatum and Rhizoctonia solani, with EC50 values of 16.75 µg/mL and 19.19 µg/mL, respectively. researchgate.netnih.govnih.gov Other studies have also reported the potent inhibition of fungal growth by various indazole derivatives. beilstein-journals.org

| Derivative Class | Organism(s) | Activity Measure | Value Range |

| 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidines | Gram-positive & Gram-negative bacteria | MIC | 36.5 - 211.5 µM |

| 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidines | Gram-positive & Gram-negative bacteria | MBC | 73.3 - 282.0 µM |

| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide | Pythium aphanidermatum | EC50 | 16.75 µg/mL |

| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide | Rhizoctonia solani | EC50 | 19.19 µg/mL |

Neurological and Central Nervous System (CNS) Activities

Derivatives of this compound have been identified as possessing significant pharmacological properties relevant to neurological and central nervous system (CNS) disorders. The indazole scaffold is a key feature in compounds developed for neurodegenerative diseases. nih.govnih.gov For instance, certain N-aromatic-substituted indazole derivatives have been developed as potent, brain-penetrant inhibitors of c-Jun N-terminal kinase 3 (JNK3), a kinase implicated in the pathways of CNS diseases such as Parkinson's disease, Alzheimer's disease, and epilepsy. nih.gov

The interaction of indazole derivatives with serotonin (B10506) receptors also underscores their CNS activity. The 5-HT3 receptor, a target for many indazole compounds, is found in the chemoreceptor trigger zone within the CNS, and its antagonism is a key mechanism for anti-emetic effects. nih.govresearchgate.net Furthermore, while some 5-HT4 antagonists are designed to limit CNS distribution, the receptor's presence and function in the brain suggest that modulating its activity with indazole derivatives could have various neurological implications. google.com The LRRK2 antagonist MLi-2 and certain indazole-5-carboxamides have also shown potential in the context of neurodegenerative diseases, with the latter showing a strong affinity for monoamine oxidases, which are therapeutic targets for Parkinson's disease. nih.govresearchgate.net

Metabolic Disorder Interventions (e.g., Anti-obesity, Anti-diabetic)

The therapeutic potential of the indazole nucleus extends to metabolic disorders, including diabetes and obesity. google.com Specific 3-aminoindazole derivatives have been patented as inhibitors of the serum- and glucocorticoid-inducible kinase (SGK), positioning them as candidates for treating diabetes, diabetic nephropathy, and obesity. google.com The versatility of the scaffold is further demonstrated in hybrid molecules; recently developed indazole-thiadiazole derivatives have been identified as inhibitors of α-glucosidase, an enzyme targeted in the management of type 2 diabetes. researchgate.netnih.gov

In the context of anti-obesity interventions, indazole derivatives have been explored as melanin-concentrating hormone (MCH) receptor modulators and cannabinoid receptor agonists, which could potentially serve as anorectic agents. rroij.comknowledge-share.eu A significant development in this area is the identification of indazole derivatives as inhibitors of Acetyl-CoA Carboxylase (ACC). google.comgoogle.com ACC is a critical enzyme in the biosynthesis of fatty acids, and its inhibition is a key strategy in the development of treatments for obesity and related metabolic conditions. google.comgoogle.com

Receptor Modulation and Antagonism (e.g., 5-HT3, 5-HT4, AT1)

Indazole-based compounds have been extensively developed as modulators and antagonists for several crucial receptor systems.

5-HT3 Receptor: A significant number of indazole derivatives are potent and selective antagonists of the serotonin 5-HT3 receptor. nih.govacs.org This activity is the basis for the clinical use of indazole-containing drugs like Granisetron, which is used to manage nausea and vomiting, particularly that induced by chemotherapy. researchgate.netgoogle.com The indazole-3-carboxylic acid moiety is a common structural feature in this class of antagonists. sci-hub.se

5-HT4 Receptor: The indazole scaffold has also been incorporated into ligands targeting the 5-HT4 receptor. nih.govacs.org Researchers have described N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives as a class of new, highly selective 5-HT4 receptor antagonists. acs.org These compounds have been investigated for their potential therapeutic benefits in conditions such as irritable bowel syndrome and atrial fibrillation. google.comacs.org

AT1 Receptor: Indazole derivatives have emerged as potent antagonists of the Angiotensin II Type 1 (AT1) receptor, a key target in the treatment of hypertension. nih.govarabjchem.org Building on the structure of the established AT1 blocker Telmisartan, novel indazole-containing compounds were designed that exhibit high antagonistic potency. nih.govresearchgate.net For example, one such derivative demonstrated an IC50 value of 0.006 µM for the AT1 receptor. nih.gov Some of these compounds have been engineered to possess dual activity, acting as both AT1 receptor antagonists and partial agonists of peroxisome proliferator-activated receptor-γ (PPARγ), offering a multi-faceted approach to treating hypertension and insulin (B600854) resistance. nih.govoncotarget.com

Enzyme Inhibition Beyond Kinases (e.g., IDO1, Acetyl-CoA Carboxylase)

Beyond their well-documented role as kinase inhibitors, derivatives of this compound have been shown to inhibit other important enzyme classes.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that is a significant target in cancer immunotherapy due to its role in mediating immune tolerance. arabjchem.orgmdpi.com Several indazole-based compounds, including N′-hydroxyindazolecarboximidamides, have been designed and synthesized as novel IDO1 inhibitors. knowledge-share.euarabjchem.org These compounds function by interfering with the enzyme's catalytic activity, thereby inhibiting the metabolism of tryptophan along the kynurenine (B1673888) pathway. arabjchem.orgresearchgate.net

Acetyl-CoA Carboxylase (ACC): As a crucial enzyme in the regulation of fatty acid metabolism, ACC is a therapeutic target for metabolic diseases. Patents have described N1/N2-lactam derivatives, which include the this compound structure, as inhibitors of Acetyl-CoA Carboxylase, indicating their potential use as anti-diabetic and anti-obesity agents. google.comgoogle.com

Other Pharmacological Activities (e.g., antispermatogenic, anti-emetic, antiplatelet, calmodulin antagonism)

The pharmacological profile of indazole derivatives is diverse, encompassing a range of other notable biological activities.

Antispermatogenic Activity: A specific class of 1-halobenzyl-1H-indazole-3-carboxylic acids has been identified as potent antispermatogenic agents. researchgate.netnih.gov Compounds such as lonidamine (B1675067) interfere with spermatogenesis, causing disorganization of the seminiferous tubules. researchgate.netnih.gov

Anti-emetic Activity: The anti-emetic properties of indazole derivatives are primarily linked to their potent antagonism of the 5-HT3 receptor. google.comsci-hub.se By blocking serotonin activity at vagal nerve terminals and in the CNS, these compounds effectively control emesis induced by cytotoxic drugs. researchgate.netsci-hub.se

Antiplatelet Activity: Several indazole analogues have been reported as novel antiplatelet agents. biotech-asia.orgnih.govresearchgate.net The compound YC-1, 1-benzyl-3-(5′-hydroxymethyl-2′-furyl)indazole, and its derivatives have shown significant inhibitory effects on platelet aggregation induced by various agonists. acs.org This activity is often linked to the activation of soluble guanylate cyclase (sGC). acs.orgsci-hub.se

Calmodulin Antagonism: The indazole derivative DY-9760e has been identified as a novel calmodulin antagonist. nih.gov Calmodulin is a ubiquitous calcium-binding protein that modulates the activity of numerous enzymes and ion channels, and its antagonism by indazole compounds represents another avenue for therapeutic intervention, particularly in cardiovascular and neurological contexts. nih.govnih.gov

Molecular Interactions and Target Identification

Binding Affinity and Selectivity Profiling

The therapeutic potential of indazole derivatives is underpinned by their ability to bind to biological targets with high affinity and, in many cases, remarkable selectivity. The rigid, planar structure of the indazole scaffold, combined with its capacity for hydrogen bonding and π-π stacking interactions, facilitates strong and specific binding to the active sites of diverse proteins. samipubco.com

Quantitative binding assays have been instrumental in characterizing these interactions and guiding structure-activity relationship (SAR) studies. For example, in the development of AT1 receptor antagonists, an indazole derivative was identified with an IC50 of 0.006 µM. nih.gov Similarly, research into kinase inhibition has yielded 1H-indazole-3-carboxamide derivatives with high potency, such as a PAK1 inhibitor with an IC50 of 9.8 nM and a PI3Kδ inhibitor with a pKi of 10.1. mdpi.com

Selectivity is a critical attribute for minimizing off-target effects. Indazole derivatives have demonstrated excellent selectivity profiles across various target classes. This includes selectivity between kinase family members, different serotonin receptor subtypes, and between cannabinoid receptor 1 (CB1R) and 2 (CB2R). nih.govacs.orgsamipubco.com Conformational restriction strategies have been successfully employed to eliminate CB1R binding in certain indazole series, resulting in highly selective CB2R agonists. acs.org Furthermore, studies on anticancer derivatives have shown high selectivity for cancer cells over normal cell lines, highlighting the potential for a favorable therapeutic window. nih.gov

Table 1: Binding Affinity and Inhibitory Activity of Selected Indazole Derivatives This is an interactive table. Click on the headers to sort the data.

| Compound/Series | Target | Activity Type | Value | Reference |

|---|---|---|---|---|

| Compound 38 | AT1 Receptor | IC50 | 0.006 µM | nih.gov |

| Compound 30l | PAK1 | IC50 | 9.8 nM | samipubco.com |

| Compound 168 | hTRPA1 | IC50 | 20 nM | mdpi.com |

| Compound 16p | CB2R | Ki | 48.4 nM | acs.org |

| Compound 2 | JNK3 | IC50 | 100 nM | nih.gov |

| Compound 38 | PPARγ | EC50 | 0.25 µM | nih.gov |

| Compound 4f | MCF-7 Cancer Cell Line | IC50 | 1.629 µM | nih.gov |

| Compound 6o | K562 Cancer Cell Line | IC50 | 5.15 µM | nih.gov |

| Compound 171 | PI3Kδ | pKi | 10.1 | mdpi.com |

Protein-Ligand Interactions through Crystallography and Cryo-EM

The three-dimensional understanding of how derivatives of this compound interact with their protein targets at an atomic level is crucial for structure-based drug design and the optimization of lead compounds. X-ray crystallography has been a pivotal technique in elucidating these interactions for indazole-based inhibitors, providing high-resolution insights into the binding modes and the key molecular interactions that drive ligand affinity and selectivity.

One of the most prominent examples of a structurally characterized derivative is Niraparib, a potent inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes, which incorporates a 2H-indazole-7-carboxamide scaffold. While not a direct derivative of the 3-amino-5-carboxylic acid isomer, its structural analysis provides a valuable model for understanding how the indazole core interacts with a protein binding site.

Crystallographic studies of Niraparib in complex with the catalytic domain of PARP1 (PDB ID: 4R6E) have revealed the precise binding mode within the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding pocket. rcsb.orgnih.govnih.gov The indazole ring of Niraparib establishes crucial interactions that mimic the nicotinamide portion of the natural substrate.

The primary interactions observed in the crystal structure of the PARP1-Niraparib complex include a network of hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net The carboxamide group attached to the indazole ring forms essential hydrogen bonds with the backbone of key residues in the active site, specifically with Glycine 863 and Serine 904. researchgate.net These interactions anchor the inhibitor in the nicotinamide-binding region.

Furthermore, the indazole ring itself is involved in favorable π-π stacking interactions with the side chains of Tyrosine 896 and Tyrosine 907, which are critical for the recognition of the NAD+ substrate. nih.gov Another significant interaction is a hydrogen bond formed between the piperidine (B6355638) ring of Niraparib and the side chain of Aspartate 766, located in the regulatory subdomain of PARP1. nih.govresearchgate.net This particular interaction is considered a key determinant of Niraparib's selectivity for PARP1 and PARP2 over other PARP family members. nih.gov The piperidine nitrogen also coordinates a water molecule, which in turn forms a network of interactions with the protein backbone. researchgate.net

These detailed structural insights from X-ray crystallography have been instrumental in rationalizing the high potency and selectivity of Niraparib. The data provides a clear roadmap for the design of new analogs with improved pharmacological properties, guiding modifications on the indazole scaffold to optimize interactions with the target protein.

To date, no specific Cryo-Electron Microscopy (Cryo-EM) studies have been published for this compound or its close derivatives in complex with their protein targets. While Cryo-EM is a rapidly advancing technique for determining the structure of large protein complexes, its application to smaller, soluble proteins in complex with small molecule inhibitors is still emerging.

Interactive Data Table: Crystallographic Data of Niraparib-PARP1 Complex

| PDB ID | Protein Target | Ligand | Resolution (Å) | Key Interacting Residues | Type of Interactions |

| 4R6E | PARP1 (catalytic domain) | Niraparib | 2.20 | GLY863, SER904 | Hydrogen Bonds |

| 4R6E | PARP1 (catalytic domain) | Niraparib | 2.20 | TYR896, TYR907 | π-π Stacking |

| 4R6E | PARP1 (catalytic domain) | Niraparib | 2.20 | ASP766 | Hydrogen Bond |

Computational and Spectroscopic Characterization in Research on 3 Amino 1h Indazole 5 Carboxylic Acid

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide empirical data on the molecular structure, connectivity, and the nature of functional groups within the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the protons on the indazole ring. The protons at positions 4, 6, and 7 would appear in the aromatic region, with their chemical shifts and coupling patterns providing definitive information about their relative positions. The broad signals for the N-H protons of the indazole ring and the amino group, as well as the O-H proton of the carboxylic acid, would also be present, and their exchange with deuterium (B1214612) oxide could confirm their identities.

¹³C NMR: The ¹³C NMR spectrum would complement the proton data by showing distinct signals for each unique carbon atom in the molecule, including the two carbons of the pyrazole (B372694) ring, the six carbons of the benzene (B151609) ring, and the carbonyl carbon of the carboxylic acid group.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. For 3-amino-1H-indazole-5-carboxylic acid, the key vibrational modes would include:

O-H Stretch: A very broad absorption band characteristic of the carboxylic acid O-H group, typically in the 2500-3300 cm⁻¹ region.

N-H Stretch: One or two sharp peaks for the amine N-H stretches, usually found around 3300-3500 cm⁻¹.

C=O Stretch: A strong, sharp absorption for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.

C=C and C=N Stretches: Absorptions in the 1500-1620 cm⁻¹ region corresponding to the aromatic ring and indazole core.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal be obtained, X-ray crystallography would provide the most definitive three-dimensional structure. This technique would determine precise bond lengths, bond angles, and the crystal packing arrangement. It would also reveal intermolecular interactions, such as hydrogen bonding between the carboxylic acid and amino groups of adjacent molecules, which govern the solid-state architecture.

Theoretical and Computational Chemistry Studies

Computational methods are employed to model the molecule's properties, complementing experimental data and providing insight into its electronic nature and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations are a powerful tool for investigating molecular properties. For this compound, DFT could be used to:

Optimize Geometry: Predict the most stable three-dimensional conformation of the molecule, which can be compared with X-ray crystallography data if available.

Calculate Electronic Properties: Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Generate Molecular Electrostatic Potential (MEP) Maps: Create a visual representation of the charge distribution on the molecule's surface. MEP maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of reactivity. For this compound, negative potential would be expected around the carboxylic oxygen atoms and the pyrazole nitrogen, while positive potential would be located on the amino and hydroxyl protons.

Without access to peer-reviewed studies containing this specific information for this compound, any further detail would be speculative.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. mdpi.comnih.gov For this compound, MD simulations can elucidate its conformational flexibility and the influence of solvent molecules on its structure and properties.

To investigate conformational flexibility, an MD simulation would be initiated with an optimized 3D structure of this compound. This structure would be placed in a simulation box, typically filled with a solvent such as water, to mimic physiological conditions. The system is then subjected to a series of energy minimization and equilibration steps before a production run is performed. nih.gov During the production run, the trajectories of all atoms are calculated over a set period, providing a detailed view of the molecule's movements.

Analysis of these trajectories would reveal the accessible conformations of the molecule. Key dihedral angles, such as those involving the carboxylic acid and amino groups relative to the indazole ring, would be monitored to identify the most stable and frequently occurring conformations. This information is crucial for understanding how the molecule might interact with a biological target, as its shape is a primary determinant of its binding affinity.

Solvation effects are also a critical aspect that can be explored through MD simulations. By analyzing the distribution of solvent molecules around the this compound, researchers can understand how the solvent influences its conformation and stability. The formation of hydrogen bonds between the amino and carboxylic acid groups of the molecule and the surrounding water molecules can be quantified. This provides insights into the molecule's solubility and how it is stabilized in an aqueous environment. The radial distribution function (RDF) is a common analytical tool used to describe how the density of the solvent varies as a function of distance from the solute molecule.

Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netjocpr.com In the context of drug discovery, docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein. researchgate.netnih.gov

The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and the target protein. The structure of the protein is often obtained from a public repository like the Protein Data Bank (PDB). The ligand's structure is typically built and optimized using computational chemistry software. Docking software then systematically explores different possible binding poses of the ligand within the protein's active site, scoring each pose based on a set of energy functions. researchgate.net The pose with the lowest energy score is generally considered to be the most likely binding mode.

For indazole derivatives, a common class of biological targets is protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. researchgate.net Docking studies of this compound into the ATP-binding site of a protein kinase would aim to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.

The results of a docking study are typically presented in a table that includes the binding energy (or docking score) and a list of the interacting amino acid residues in the protein's active site. While specific docking results for this compound are not published, the following table provides an illustrative example of what such a data table might look like for a hypothetical protein kinase target.

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Hypothetical Kinase 1 | -8.5 | Lys72, Glu91, Leu144 | Hydrogen Bond, Hydrophobic |

| Hypothetical Kinase 2 | -7.9 | Val23, Ala45, Phe160 | Hydrophobic |

| Hypothetical Kinase 3 | -9.1 | Asp181, Ser120, Met118 | Hydrogen Bond, Pi-Stacking |

These predicted interactions can then be used to guide the design of more potent and selective inhibitors.

Prediction of Reaction Mechanisms and Pathways

Computational chemistry offers powerful tools for predicting the most likely reaction mechanisms and pathways for the synthesis of a target molecule. nih.gov For this compound, these methods can be used to evaluate the feasibility of different synthetic routes and to understand the underlying chemical transformations at a molecular level.

A common synthetic route to indazole-3-carboxylic acids involves the diazotization of ortho-aminobenzamides. sioc-journal.cn In the case of this compound, a plausible precursor would be a 2,4-diaminobenzamide (B3425735) derivative. The reaction would proceed through the formation of a diazonium salt, followed by an intramolecular cyclization to form the indazole ring.

Computational methods, such as Density Functional Theory (DFT), can be used to model this reaction pathway. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the determination of the activation energies for each step, providing insight into the reaction kinetics and identifying the rate-determining step.

Furthermore, these calculations can help to rationalize the regioselectivity of the reaction and to predict the effect of different substituents on the reaction outcome. While detailed computational studies on the synthesis of this compound have not been extensively reported, the application of these predictive methods is a standard practice in modern synthetic chemistry for optimizing reaction conditions and exploring novel synthetic strategies. nih.gov Another potential synthetic pathway could involve the functionalization of a pre-formed indazole scaffold, for example, through amination and carboxylation reactions. nih.govjocpr.com Computational analysis could help in determining the most favorable sequence of these reactions and the optimal reagents to be used.

Emerging Applications and Future Research Directions

Applications in Advanced Materials Science

The molecular architecture of 3-amino-1H-indazole-5-carboxylic acid, with its multiple coordination sites—the amino group, the carboxylic acid, and the pyrazole (B372694) ring nitrogens—makes it an excellent candidate for the synthesis of novel materials with tailored properties.

While direct research on incorporating this compound into polymers is still emerging, the fundamental properties of the indazole ring suggest significant potential. Indazole derivatives are known for their thermal stability and rigid structure. These characteristics are highly desirable in the development of high-performance polymers and coatings. The presence of both an amino and a carboxylic acid group allows the molecule to act as a monomer in the synthesis of specialty polyamides or polyimides. Such polymers could exhibit enhanced thermal resistance, mechanical strength, and specific adhesion properties, making them suitable for aerospace, electronics, and protective coating applications.

Indazole-containing compounds are recognized for their photoluminescent properties. mdpi.comresearchgate.net Research on related isomers, such as 1H-indazole-6-carboxylic acid, has shown that they can be used to create coordination polymers that exhibit ligand-centered photoluminescence. mdpi.comresearchgate.net The aromatic system of the indazole ring in this compound provides a foundation for π-π* electronic transitions, which are crucial for luminescence. mdpi.com Future research could focus on synthesizing derivatives or coordination complexes of this molecule to develop new phosphorescent or fluorescent materials for use in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents.

The development of coordination polymers (CPs) and metal-organic frameworks (MOFs) is arguably the most promising materials science application for this compound. MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. The selection of the organic linker is critical for determining the framework's structure and properties.

The bifunctional nature of this compound makes it an ideal organic linker. nih.govnih.gov The carboxylic acid group can coordinate strongly with metal centers, while the amino group and the indazole's nitrogen atoms can provide additional binding sites, potentially leading to the formation of robust and complex three-dimensional structures. nih.govnih.gov Studies on analogous molecules like 1H-indazole-5-carboxylic acid and other amino-functionalized carboxylic acids have led to the creation of novel zinc-based MOFs with fascinating luminescent properties and flexible, porous structures. nih.govresearchgate.netacs.org

Table 1: Potential of this compound as a MOF Linker

| Feature | Advantage for MOF Synthesis | Potential Application |

|---|---|---|

| Carboxylic Acid Group | Forms strong coordination bonds with metal ions, serving as a primary linking point. | Gas storage, separation |

| Amino Group | Provides an additional coordination site and can be post-synthetically modified. nih.govnih.gov | Catalysis, chemical sensing |

| Indazole Ring Nitrogens | Can bridge metal centers, increasing the dimensionality and stability of the framework. | Luminescent materials |

| Rigid Scaffold | Contributes to the formation of a stable and permanently porous structure. | Drug delivery |

The introduction of the amino group is particularly advantageous, as it can enhance the rate of MOF crystallization under environmentally friendly conditions (aqueous synthesis at room temperature) and can be used to fine-tune the chemical environment within the MOF's pores. nih.gov

Contributions to Agrochemical Development

The indazole scaffold is a known pharmacophore in various biologically active compounds, including those used in agriculture. The exploration of this compound as a precursor for new agrochemicals is a promising avenue of research.